molecular formula C21H18N2O4 B14536622 (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone CAS No. 62163-46-6

(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone

Cat. No.: B14536622
CAS No.: 62163-46-6
M. Wt: 362.4 g/mol
InChI Key: PNNWFTGBXHOPTM-CALCHBBNSA-N
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Description

(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[55]undecane-1,3,5,9-tetrone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of phenyl groups. Common synthetic routes may involve the use of cyclization reactions, amide bond formation, and selective functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their biological activities and use in drug discovery.

    Spirocyclic Lactams: Utilized in the synthesis of pharmaceuticals and natural products.

Uniqueness

The uniqueness of (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[55]undecane-1,3,5,9-tetrone lies in its specific spirocyclic structure and the presence of phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62163-46-6

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

(7R,11S)-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone

InChI

InChI=1S/C21H18N2O4/c24-15-11-16(13-7-3-1-4-8-13)21(18(25)22-20(27)23-19(21)26)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2,(H2,22,23,25,26,27)/t16-,17+

InChI Key

PNNWFTGBXHOPTM-CALCHBBNSA-N

Isomeric SMILES

C1[C@@H](C2([C@@H](CC1=O)C3=CC=CC=C3)C(=O)NC(=O)NC2=O)C4=CC=CC=C4

Canonical SMILES

C1C(C2(C(CC1=O)C3=CC=CC=C3)C(=O)NC(=O)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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